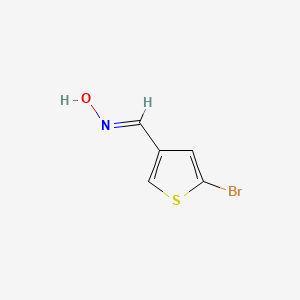

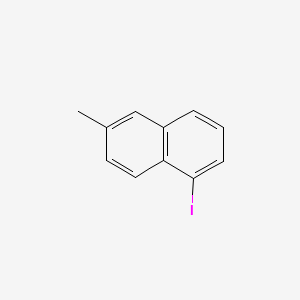

(E)-5-bromothiophene-3-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oximes are a class of organic compounds that contain the functional group R2C=NOH, where R can be an organic group or a hydrogen atom . They are synthesized by the reaction of a carbonyl compound (an aldehyde or a ketone) with hydroxylamine . Oximes have been studied for many years due to their important role as acetylcholinesterase reactivators and their utility as therapeutic agents for various diseases .

Synthesis Analysis

The synthesis of oximes involves the reaction of a carbonyl compound (an aldehyde or a ketone) with hydroxylamine . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivatives . The synthesis of aminooxy-peptide precursors is challenging due to the high reactivity of the aminooxy moiety .

Molecular Structure Analysis

Oximes have a C=N bond and an O-H bond . The molecular structure of oximes can be analyzed using techniques such as X-ray crystallography and infrared spectroscopy .

Chemical Reactions Analysis

Oximes can undergo various chemical reactions. They can be hydrolyzed to form ketones/aldehydes and hydroxylamines . They can also be reduced to form amines . Oximes can participate in the oxime ligation, a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .

Physical And Chemical Properties Analysis

Oximes have characteristic bands in the infrared spectrum with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) . The physical and chemical properties of oximes can be influenced by the nature of the R group in the oxime functional group .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[(5-bromothiophen-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-5-1-4(2-7-8)3-9-5/h1-3,8H/b7-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEHQWLBOVYNNX-FARCUNLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=NO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1/C=N/O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744437 |

Source

|

| Record name | N-[(E)-(5-Bromothiophen-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-bromothiophene-3-carbaldehyde oxime | |

CAS RN |

18791-96-3 |

Source

|

| Record name | N-[(E)-(5-Bromothiophen-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)

![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/no-structure.png)

![2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B596891.png)